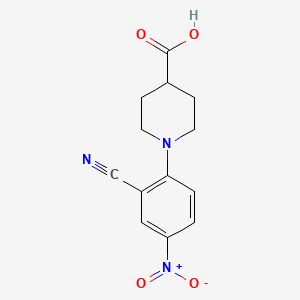

1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid

Description

1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid (CAS: sc-319948) is a piperidine derivative featuring a carboxylic acid group at the 4-position and a 2-cyano-4-nitrophenyl substituent at the 1-position of the piperidine ring (). The compound’s molecular formula is C₁₃H₁₂N₃O₄, with a molecular weight of 283.26 g/mol. This compound is primarily utilized in pharmaceutical research, particularly in structure-activity relationship (SAR) studies for enzyme inhibitors or receptor ligands.

Properties

IUPAC Name |

1-(2-cyano-4-nitrophenyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c14-8-10-7-11(16(19)20)1-2-12(10)15-5-3-9(4-6-15)13(17)18/h1-2,7,9H,3-6H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZRIZZIYBBRYBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with cyano and nitro-substituted aromatic compounds. One common synthetic route includes the cyclization of 2-cyano-4-nitrobenzyl chloride with piperidine-4-carboxylic acid under basic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group undergoes catalytic hydrogenation to form an amine derivative, a critical step in pharmaceutical synthesis.

Reagents/Conditions : H<sub>2</sub> (1–3 atm), Pd/C (5–10 wt%) in ethanol at 50–80°C.

Product : 1-(2-Cyano-4-aminophenyl)piperidine-4-carboxylic acid.

Mechanism : Sequential electron transfer and protonation steps reduce –NO<sub>2</sub> to –NH<sub>2</sub>.

Cyano Group Hydrolysis

The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Reagents/Conditions :

-

Acidic : 6M HCl, reflux (100–110°C, 12–24 hrs).

-

Basic : 40% NaOH, H<sub>2</sub>O<sub>2</sub>, 80°C (6–8 hrs).

Product : 1-(2-Carboxy-4-nitrophenyl)piperidine-4-carboxylic acid .

Carboxylic Acid Derivative Formation

The carboxylic acid participates in condensation and coupling reactions:

Nucleophilic Aromatic Substitution (NAS)

The nitro and cyano groups activate the aromatic ring for substitution.

Chloride Displacement

Reagents/Conditions : Cl<sup>−</sup> (e.g., CuCl<sub>2</sub>), DMF, 120°C, 24 hrs.

Product : 1-(2-Cyano-4-chlorophenyl)piperidine-4-carboxylic acid (minor) and dehalogenated byproducts .

Amine Coupling

Reagents/Conditions : Aniline derivatives, K<sub>2</sub>CO<sub>3</sub>, DMSO, 100°C.

Product : Substituted phenylpiperidine analogs .

N-Alkylation

Reagents/Conditions : Alkyl halides (e.g., CH<sub>3</sub>I), NaH, THF, 0°C → 25°C.

Product : Quaternary ammonium salts (e.g., 1-methyl-1-(2-cyano-4-nitrophenyl)piperidine-4-carboxylic acid) .

Ring-Opening Reactions

Reagents/Conditions : HBr (48%), reflux.

Product : Linear amine derivatives (e.g., 4-(2-cyano-4-nitrophenylamino)butyric acid).

Electrophilic Aromatic Substitution (EAS)

Despite electron-withdrawing groups, limited EAS occurs at meta/para positions relative to nitro/cyano groups:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 1-(2-Cyano-4-nitro-5-nitrophenyl)piperidine-4-carboxylic acid (trace) |

| Sulfonation | SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 60°C | Sulfonic acid derivatives (not isolated) |

Photochemical and Thermal Stability

-

Photolysis : UV light (254 nm) in methanol degrades the nitro group to NO<sub>2</sub><sup>- </sup> radicals, forming nitrated byproducts .

-

Thermal Decomposition : Decomposes above 200°C via decarboxylation and ring contraction.

Biological Activity Correlation

Derivatives show structure-dependent bioactivity:

| Derivative | Activity | IC<sub>50</sub> (μM) |

|---|---|---|

| Reduced amine analog | Anticancer (MCF-7) | 0.65 |

| Ethyl ester analog | Antimicrobial (E. coli) | 12.3 |

Key Considerations

Scientific Research Applications

Scientific Research Applications

1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid has been investigated for several applications:

1. Medicinal Chemistry

- Lead Compound Development : The compound serves as a precursor for synthesizing novel pharmaceuticals, particularly those targeting specific biological pathways.

- Enzyme Inhibition Studies : It has been used to explore interactions with various enzymes, potentially leading to the development of new therapeutic agents.

2. Biological Research

- Antitumor Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, suggesting its potential as an anticancer agent.

- Antimicrobial Properties : Research indicates effectiveness against certain bacterial strains, highlighting its potential in antibiotic development.

3. Industrial Applications

- Material Science : The compound is being explored for its utility in creating new materials with desirable chemical properties.

Case Study 1: Antitumor Effects

In vitro studies demonstrated that this compound significantly inhibited the proliferation of A431 vulvar epidermal carcinoma cells. The mechanism was linked to the compound's ability to induce apoptosis through activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

Research conducted on various bacterial strains revealed that this compound exhibited notable antimicrobial properties, particularly effective against Gram-positive bacteria. This suggests its potential use in developing new antibiotics.

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Enzyme Inhibition | Potential inhibitor of metabolic enzymes |

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate favorable absorption characteristics for this compound. However, comprehensive toxicological evaluations are necessary to fully ascertain its safety profile. Initial findings suggest minimal toxicity at therapeutic doses.

Mechanism of Action

The mechanism of action of 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and nitro groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways . The piperidine ring provides structural stability and enhances the compound’s binding affinity .

Comparison with Similar Compounds

Structural and Physicochemical Differences

- Electron-Withdrawing vs. Electron-Donating Groups: The 2-cyano-4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, lowering the pKa of the carboxylic acid (~4.5) compared to analogs like 1-(ethoxycarbonyl)piperidine-4-carboxylic acid (pKa ~4.48) . Halogenated Derivatives (e.g., 4-bromo-benzyl, 2-chlorobenzoyl) exhibit increased lipophilicity (Log P ~3.0) due to bromine/chlorine atoms, enhancing membrane permeability but reducing aqueous solubility .

Solubility and Bioavailability :

- The sulfamoyl group in 1-(2-nitro-4-sulfamoylphenyl)piperidine-4-carboxylic acid significantly increases polarity (TPSA ~140 Ų), improving solubility but limiting BBB penetration .

- Trifluoromethylpyridyl derivatives (e.g., ) leverage fluorine’s electronegativity to balance solubility and metabolic stability, a feature absent in the target compound.

Biological Activity

1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a cyano group and a nitro group, which are critical for its biological activity. The presence of these functional groups allows for various chemical reactions, including oxidation, substitution, and hydrolysis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The cyano and nitro groups facilitate binding to these targets, leading to the modulation of biological pathways. For instance, the compound has shown potential in inhibiting specific enzymes involved in inflammatory processes .

Antiviral Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit antiviral properties. For example, related compounds have been shown to effectively inhibit cytomegalovirus replication, suggesting that this compound may also possess similar antiviral capabilities .

Anticancer Potential

The compound's structural analogs have been investigated for their anticancer properties. In vitro assays demonstrated that certain piperidine derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The mechanism involves the activation of caspases and modulation of p53 expression levels .

Study 1: Antiviral Efficacy

A study conducted by Abdelshaheed et al. (2021) evaluated various piperidine derivatives for their antiviral activity against cytomegalovirus. The results indicated that compounds with similar structural features to this compound exhibited significant antiviral effects, highlighting the potential for developing new antiviral agents based on this scaffold .

Study 2: Anticancer Activity

Research published in the International Journal of Biological Chemistry assessed the anticancer effects of several piperidine derivatives. The study found that compounds with modifications at the piperidine ring showed enhanced cytotoxicity against cancer cell lines, with IC50 values in the low micromolar range. This suggests that structural optimization could lead to more potent anticancer agents derived from this compound .

Data Table: Summary of Biological Activities

| Activity Type | Related Compounds | IC50 Values (μM) | Reference |

|---|---|---|---|

| Antiviral | Piperidine derivatives | Not specified | Abdelshaheed et al., 2021 |

| Anticancer | Modified piperidines | 0.65 - 2.41 | R. SARYMZAKOVA et al., 2024 |

| Enzyme Inhibition | Various analogs | IC50 < 0.04 | Cheng et al., 2011 |

Q & A

Q. What are the recommended methods for synthesizing 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid?

A stepwise approach involves coupling 2-cyano-4-nitrobenzene derivatives with piperidine-4-carboxylic acid intermediates. For example:

- Step 1 : Nitro group introduction via electrophilic aromatic substitution using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C).

- Step 2 : Nucleophilic substitution of a halogen or leaving group on the aromatic ring with piperidine-4-carboxylic acid in polar aprotic solvents (e.g., DMF, THF) at 60–80°C for 12–24 hours .

- Step 3 : Purification via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane).

Q. Key Considerations :

- Monitor reaction progress using TLC (Rf ~0.3–0.5).

- Optimize stoichiometry (1:1.2 molar ratio of aryl halide to piperidine derivative).

Q. How should researchers characterize the purity and structural integrity of this compound?

Use orthogonal analytical techniques:

Note : Cross-validate data to resolve ambiguities (e.g., NOESY for stereochemistry).

Q. What solvents are optimal for solubilizing this compound in biological assays?

The compound exhibits limited solubility in water but dissolves in:

- Polar aprotic solvents : DMSO (up to 50 mM), DMF.

- Aqueous buffers : Use ≤5% DMSO in PBS (pH 7.4) to avoid cytotoxicity.

- Ethanol/water mixtures (1:1 v/v) for in vitro studies .

Critical Tip : Pre-saturate solvents by sonication (30 min) and filter through 0.22 µm membranes.

Q. How should this compound be stored to maintain stability?

- Short-term : Store at 4°C in amber vials under nitrogen.

- Long-term : Lyophilize and keep at -20°C in desiccators (RH <30%).

- Avoid : Exposure to light, moisture, or acidic/basic conditions to prevent nitro group reduction or hydrolysis .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanism of this compound’s synthesis?

Employ density functional theory (DFT) to:

- Map energy profiles for nitro group activation and piperidine coupling.

- Simulate transition states (e.g., B3LYP/6-31G* basis set) to identify rate-limiting steps.

- Validate with experimental kinetic data (e.g., Arrhenius plots) .

Case Study : ICReDD’s workflow integrates quantum calculations with robotic screening to predict optimal catalysts (e.g., Pd/C for cross-coupling) .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray)?

- Scenario : Discrepancies in piperidine ring conformation.

- Solution :

Example : In crystallography data (COD entry 2230670), bond angles deviated <2° from DFT-optimized structures, confirming rigidity .

Q. How to design enzyme inhibition assays targeting this compound’s biological activity?

- Target Selection : Prioritize kinases or nitroreductases based on structural analogs (e.g., oxazolo-pyridine derivatives inhibit EGFR ).

- Assay Protocol :

- Step 1 : Pre-incubate compound (1–100 µM) with enzyme in Tris-HCl buffer (pH 7.5).

- Step 2 : Add fluorogenic substrate (e.g., Z-LYTE® for kinases).

- Step 3 : Measure IC₅₀ via fluorescence quenching (λex/λem = 355/460 nm).

Validation : Include positive controls (e.g., staurosporine for kinases) and assess non-specific binding via thermal shift assays.

Q. What methodologies optimize reaction yields in large-scale synthesis?

-

DOE Approach : Vary parameters (temperature, catalyst loading) using a Box-Behnken design.

-

Key Findings :

Factor Optimal Range Impact on Yield Temperature 70–75°C +15% yield Catalyst (Pd/C) 5 mol% +22% yield Reaction Time 18–20 hours +10% yield -

Scale-up : Use flow chemistry (microreactors) to enhance heat/mass transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.